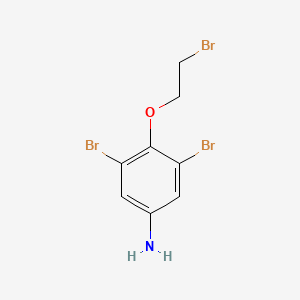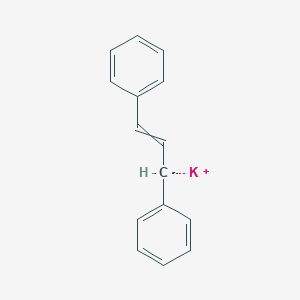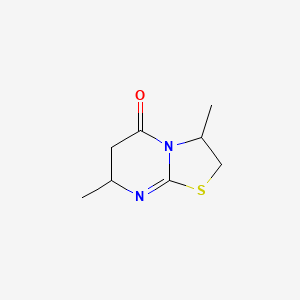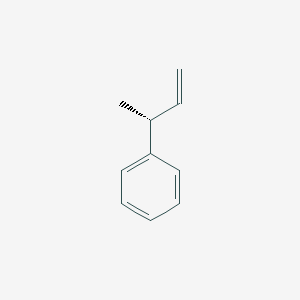
(r)-3-Phenyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Phenyl-1-butene is an organic compound that belongs to the class of alkenes It features a phenyl group attached to the third carbon of a butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenyl-1-butene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, phenylmagnesium bromide can react with 3-buten-1-ol under controlled conditions to yield ®-3-Phenyl-1-butene. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
On an industrial scale, ®-3-Phenyl-1-butene can be produced through catalytic hydrogenation of phenylacetylene. This method involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The process is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of ®-3-Phenyl-1-butene can yield 3-phenylbutane using a palladium or platinum catalyst.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Phenylacetic acid.
Reduction: 3-Phenylbutane.
Substitution: 3,4-Dibromo-1-phenylbutane.
Wissenschaftliche Forschungsanwendungen
®-3-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Wirkmechanismus
The mechanism of action of ®-3-Phenyl-1-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The phenyl group can also stabilize reaction intermediates through resonance, influencing the reaction pathway and product distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar to ®-3-Phenyl-1-butene but with a vinyl group instead of a butene chain.
Phenylacetylene: Contains a triple bond instead of a double bond.
3-Phenylpropene: Has a shorter carbon chain compared to ®-3-Phenyl-1-butene.
Uniqueness
®-3-Phenyl-1-butene is unique due to its specific structural arrangement, which combines the reactivity of an alkene with the stability provided by the phenyl group. This makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
36617-88-6 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
[(2R)-but-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
InChI-Schlüssel |
CHPXLAPHLQIKCA-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



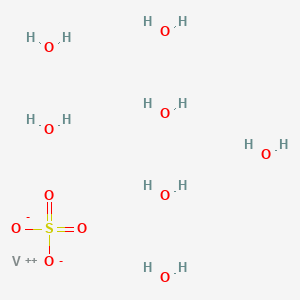

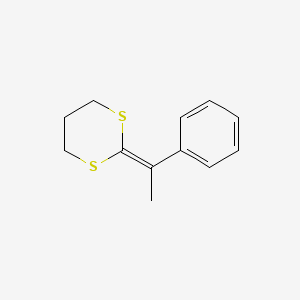
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)
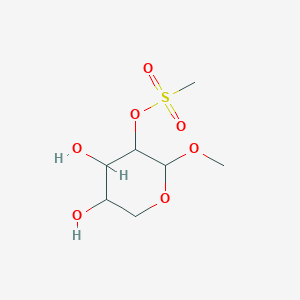

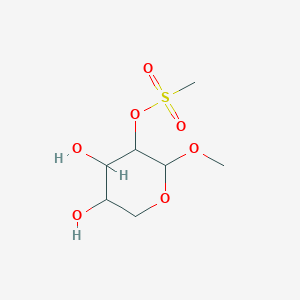
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

